Methyl 3-bromo-5-(oxolan-3-yloxy)benzoate
Description
Methyl 3-bromo-5-(oxolan-3-yloxy)benzoate is a substituted benzoate ester featuring a bromine atom at the 3-position and an oxolan-3-yloxy (tetrahydrofuran-3-yl ether) group at the 5-position of the benzene ring. The methyl ester group at the carboxylate position contributes to its lipophilicity, while the bromine and ether substituents influence its electronic and steric properties. This compound is primarily utilized in synthetic organic chemistry as an intermediate for constructing complex molecules, particularly in pharmaceutical and agrochemical research. Its structural features—a combination of electron-withdrawing (bromine) and electron-donating (ether) groups—make it a versatile substrate for further functionalization, such as cross-coupling reactions or nucleophilic substitutions .
Properties
IUPAC Name |
methyl 3-bromo-5-(oxolan-3-yloxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-15-12(14)8-4-9(13)6-11(5-8)17-10-2-3-16-7-10/h4-6,10H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOZFMKGGBUPLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)OC2CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-(oxolan-3-yloxy)benzoate typically involves the esterification of 3-bromo-5-hydroxybenzoic acid with oxolane-3-ol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of Methyl 3-bromo-5-(oxolan-3-yloxy)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-(oxolan-3-yloxy)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under mild conditions.
Oxidation: The oxolane ring can be oxidized to form a lactone or a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 3-bromo-5-(oxolan-3-yloxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-(oxolan-3-yloxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and oxolane ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The bromine atom in the target compound is strongly electron-withdrawing, activating the aromatic ring for electrophilic substitution at the para position. In contrast, methoxy and methyl groups (e.g., methyl 3-methoxybenzoate) are electron-donating, deactivating the ring .
- Steric Effects : The oxolan-3-yloxy group introduces significant steric bulk compared to smaller substituents like methoxy or chloro. This may hinder reactions at the 5-position.
- Solubility : The ether linkage in the oxolan-3-yloxy group enhances solubility in polar aprotic solvents (e.g., acetone or THF) relative to purely aromatic analogs .
Physicochemical Properties
| Property | Methyl 3-Bromo-5-(Oxolan-3-yloxy)benzoate | Methyl 3-Methoxybenzoate | Methyl 2-Nitrobenzoate |
|---|---|---|---|
| Boiling Point (°C) | Not reported | ~245 | ~310 |
| Melting Point (°C) | Not reported | 20–25 | 72–74 |
| LogP (Predicted) | ~2.8 | 1.9 | 1.5 |
| Solubility in Ethanol | Moderate | High | Moderate (hot ethanol) |
Notes:
- The higher logP of the target compound reflects increased lipophilicity due to the bromine and oxolan groups.
- Limited experimental data exist for the target compound; values are extrapolated from related structures .
Biological Activity
Methyl 3-bromo-5-(oxolan-3-yloxy)benzoate is a chemical compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Methyl 3-bromo-5-(oxolan-3-yloxy)benzoate features a benzoate core substituted with a bromine atom and an oxolane (tetrahydrofuran) moiety. This unique structure may contribute to its biological activities by influencing interactions with various molecular targets.
The biological activity of methyl 3-bromo-5-(oxolan-3-yloxy)benzoate is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the bromine atom enhances the compound's electrophilicity, potentially facilitating nucleophilic attack by biological molecules. This interaction can lead to modulation of enzyme activity or receptor signaling pathways, which is crucial for its therapeutic effects.
Antimicrobial Properties
Research has indicated that derivatives of methyl 3-bromo-5-(oxolan-3-yloxy)benzoate exhibit notable antimicrobial activity against a range of pathogens. For instance, studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi.
| Pathogen | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
Anticancer Activity
Methyl 3-bromo-5-(oxolan-3-yloxy)benzoate has also been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the modulation of apoptotic signaling pathways.
Case Studies
- Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of methyl 3-bromo-5-(oxolan-3-yloxy)benzoate against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, suggesting potential for development as an antimicrobial agent.
- Anticancer Research : In a separate investigation, the effects of methyl 3-bromo-5-(oxolan-3-yloxy)benzoate on breast cancer cell lines were assessed. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 25 µM.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
